
ピリドキサミン
概要
説明
ピリドキサミンは、ピリドキシンとピリドキサールと共に、ビタミンB6の3つの天然形態の1つです。水溶性ビタミンであり、さまざまな生物学的プロセスにおいて重要な役割を果たします。 化学的には、ピリドキサミンは、ヒドロキシル、メチル、アミノメチル、ヒドロキシメチル置換基を持つピリジン環構造に基づいています . ピリドキサミンは、フリーラジカルをスカベンジングし、金属イオンをキレート化する能力で知られており、生物学的および化学的コンテキストの両方で重要な化合物です .
2. 製法
合成ルートと反応条件: ピリドキサミンの調製は、通常、ピリドキシン塩酸塩の変換を伴います。プロセスは、活性化二酸化マンガンと濃硫酸を使用してピリドキシン塩酸塩を酸化してピリドキサールを生成することから始まります。次に、無水酢酸とヒドロキシルアミン塩酸塩と反応させて、ピリドキサールオキシムを形成します。 最終工程では、ピリドキサールオキシムを酢酸と亜鉛で還元してピリドキサミンを得ます .
工業的生産方法: ピリドキサミン二塩酸塩の工業的生産は、同様の工程をより大規模に行います。プロセスには、ピリドキサールオキシムの調製、それに続く還元と結晶化が含まれ、ピリドキサミン二塩酸塩が得られます。 この方法は、最終製品の収率と純度が高いことを保証します .
科学的研究の応用
Pyridoxamine has a wide range of scientific research applications:
将来の方向性
: Kahoun, D., Fojtíková, P., Vácha, F., Čížková, M., Vodička, R., Nováková, E., … & Hypša, V. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some of its derivatives in whole blood. PLOS ONE, 17(7), e0271444. Link : Frontiers. (2023). Comprehensive analysis of metabolomics on flesh quality of… Link : Biorxiv. (2021). Development and validation of an LC-MS/MS method for… Link
作用機序
ピリドキサミンは、主に抗酸化活性と金属イオンをキレート化する能力を通じて作用します。 ピリドキサミンは、活性酸素種と活性カルボニル種をスカベンジングし、酸化損傷と高度糖化最終産物の形成を防ぎます . ピリドキサミンは、特にアミノ酸代謝に関与する、さまざまな酵素反応の補酵素としても機能します .
生化学分析
Biochemical Properties
Pyridoxamine is involved in several biochemical reactions, primarily due to its ability to scavenge free radicals and carbonyl species formed during sugar and lipid degradation . It interacts with various enzymes and proteins, including transition metal ions like Cu2+ and Fe3+, forming weak complexes . Pyridoxamine also inhibits the Maillard reaction, blocking the formation of advanced glycation end-products (AGEs) by trapping intermediates and chelating metal ions crucial for redox reactions . This inhibition is significant in preventing complications associated with diabetes .
Cellular Effects
Pyridoxamine has notable effects on cellular processes. It protects cells from oxidative stress by scavenging reactive oxygen species and reactive carbonyl species . In human granulosa cells, pyridoxamine impedes the formation of AGEs, thereby protecting against cellular damage . Additionally, pyridoxamine has been shown to rescue folding-defective variants of human alanine:glyoxylate aminotransferase, which is crucial in preventing primary hyperoxaluria type I .
Molecular Mechanism
At the molecular level, pyridoxamine exerts its effects through several mechanisms. It traps intermediates in the formation of Amadori products, preventing the breakdown of glycated proteins . Pyridoxamine also chelates metal ions, disrupting the catalysis of redox reactions that lead to the formation of AGEs . Furthermore, it inhibits the formation of advanced lipoxidation end-products during lipid peroxidation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridoxamine have been observed to change over time. Pyridoxamine is relatively stable and does not degrade quickly, maintaining its efficacy in scavenging reactive species . Long-term studies in animal models have shown that pyridoxamine improves kidney histology and protects against ionizing radiation-induced gastrointestinal epithelial apoptosis .
Dosage Effects in Animal Models
The effects of pyridoxamine vary with different dosages in animal models. At lower doses, pyridoxamine effectively reduces oxidative stress and prevents the formation of AGEs . At higher doses, it may exhibit toxic effects, although these are generally less severe compared to other AGE inhibitors . Studies have shown that pyridoxamine improves kidney histology in diabetic models, comparable or superior to aminoguanidine .
Metabolic Pathways
Pyridoxamine is involved in several metabolic pathways, primarily through its conversion to pyridoxamine 5’-phosphate (PMP) by the enzyme pyridoxal kinase . PMP is further converted to pyridoxal 5’-phosphate (PLP), the metabolically active form, by pyridoxamine-phosphate transaminase or pyridoxine 5’-phosphate oxidase . These pathways are crucial for amino acid metabolism and neurotransmitter synthesis .
Transport and Distribution
Pyridoxamine is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the intestine and distributed to various tissues, including the liver, blood, and brain . The transport of pyridoxamine into mammalian cells is facilitated and exhibits relative specificity .
Subcellular Localization
The subcellular localization of pyridoxamine is primarily in the cytosol, where it participates in various metabolic reactions . Studies have shown that pyridoxamine can also localize to mitochondria and peroxisomes, depending on the specific cellular context . This localization is essential for its role in amino acid metabolism and protection against oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine typically involves the conversion of pyridoxine hydrochloride. The process begins with the oxidation of pyridoxine hydrochloride using activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal. This is followed by a reaction with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime. The final step involves the reduction of pyridoxal oxime with acetic acid and zinc to yield pyridoxamine .
Industrial Production Methods: Industrial production of pyridoxamine dihydrochloride involves similar steps but on a larger scale. The process includes the preparation of pyridoxal oxime, followed by its reduction and crystallization to obtain pyridoxamine dihydrochloride. This method ensures high yield and purity of the final product .
化学反応の分析
反応の種類: ピリドキサミンは、酸化、還元、置換などのさまざまな化学反応を起こします。 特に銅と鉄など、遷移金属イオンと錯体を形成することができます .
一般的な試薬と条件:
酸化: ピリドキサミンは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、亜鉛と酢酸などの試薬をしばしば伴います。
置換: 置換反応はアミノメチル基で起こることがあり、アルキルハライドなどの試薬がよく使用されます。
主な生成物: これらの反応から生成される主な生成物には、ピリドキサールとピリドキサールリン酸があり、これらは生物学的に活性な形態のビタミンB6です .
4. 科学研究への応用
ピリドキサミンは、幅広い科学研究への応用があります。
類似化合物との比較
ピリドキサミンは、ピリドキシンとピリドキサールの3つのビタミンB6形態の1つです。 3つの化合物はすべて、生物学的に活性な形態であるピリドキサール5'-リン酸に変換できますが、ピリドキサミンは、金属イオンをキレート化し、高度糖化最終産物の形成を阻害する能力において独自です . このため、ピリドキサミンは、特に医学研究や応用において貴重です。
類似化合物:
ピリドキシン: ビタミンB6の別の形態であり、栄養補助食品でよく使用されます。
ピリドキサール: ビタミンB6のアルデヒド形態であり、さまざまな酵素反応に関与しています。
ピリドキサール5'-リン酸: ビタミンB6の活性補酵素形態であり、アミノ酸代謝に不可欠です.
ピリドキサミンのユニークな特性と幅広い応用は、科学研究と産業応用の両方で注目すべき化合物となっています。
特性
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZMQXZHNVQTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046929 | |
| Record name | Pyridoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
815 mg/mL | |
| Record name | Pyridoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85-87-0 | |
| Record name | Pyridoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pyridoxamine primarily acts by scavenging reactive carbonyl compounds (RCOs) such as methylglyoxal, a major precursor to advanced glycation end-products (AGEs) [, , , ]. This scavenging action prevents the formation of AGEs, which are implicated in various pathologies, including diabetic complications and peritoneal membrane damage. By reducing AGE formation, pyridoxamine can ameliorate oxidative stress, inflammation, and cellular damage in various tissues like the kidneys, heart, and adipose tissue [, , , ].
ANone:
- Spectroscopic Data: Pyridoxamine exhibits characteristic UV-Vis absorbance with a maximum around 324 nm and fluorescence emission at 396 nm [].
A: While primarily known for its AGE-inhibitory activity, pyridoxamine can act as a catalyst in certain reactions. For instance, pyridoxamine-functionalized dendrimers can catalyze the transamination of pyruvic acid and phenylpyruvic acid to alanine and phenylalanine, respectively []. This catalytic activity demonstrates the potential of pyridoxamine derivatives in biomimetic synthesis.
A: Yes, computational methods have been employed to study the interactions of pyridoxamine with carbohydrates []. These studies have helped elucidate the mechanism by which pyridoxamine scavenges reactive carbonyl species, providing insights for further development of pyridoxamine-based therapeutics.
A: Pyridoxamine is generally stable under physiological conditions. While specific formulations have not been extensively discussed in the provided research, the fact that it can be administered orally suggests existing strategies to ensure its stability and bioavailability [].
A: Research indicates that pyridoxamine exhibits a relatively short half-life in rats, approximately 1.43-1.6 hours depending on the dosage []. It is primarily excreted in the urine, with pyridoxic acid being the major metabolite observed [].
A: Numerous studies demonstrate the efficacy of pyridoxamine in various experimental models. In vitro, pyridoxamine has been shown to protect human keratinocytes from UVC-induced cell death []. In vivo, it has shown efficacy in pre-clinical models of diabetic nephropathy, peritoneal dialysis complications, and heart ischemia, primarily by reducing AGE formation and oxidative stress [, , , , , ]. While promising, further clinical trials are needed to confirm its therapeutic potential in humans.
ANone: The provided research does not mention any specific resistance mechanisms developing against pyridoxamine.
A: The research highlights the reduction of AGEs, specifically pentosidine, as a marker for pyridoxamine's efficacy in combating carbonyl stress [, , , ]. Further research is needed to identify more specific biomarkers for predicting efficacy or monitoring potential adverse effects.
ANone: Various analytical techniques are employed to characterize and quantify pyridoxamine and its metabolites. These include:
- High-performance liquid chromatography (HPLC) for separating and quantifying pyridoxamine and its metabolites in biological samples [, ].
- UV-Vis Spectroscopy for monitoring reaction kinetics and identifying pyridoxamine derivatives [].
- ELISA for quantifying specific proteins and biomarkers related to pyridoxamine's mechanism of action [, , ].
- Mass Spectrometry for identifying and characterizing pyridoxamine reaction products [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



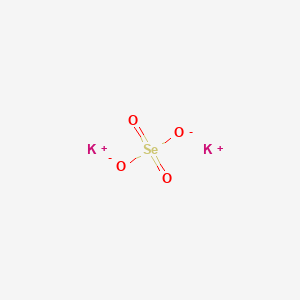
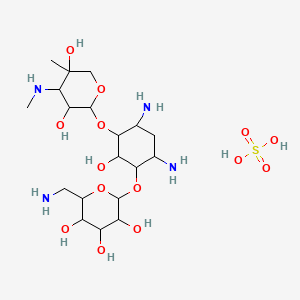




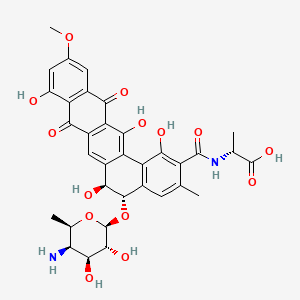
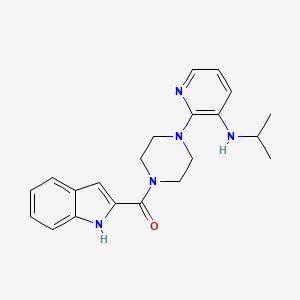

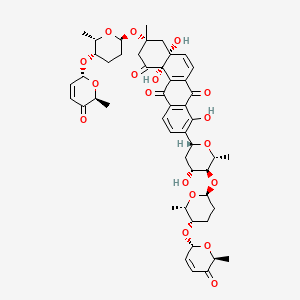
![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)


